
4(3H)-Quinazolinone, 2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)- is a complex organic compound with a unique structure that combines quinazolinone, chlorophenyl, and thiazolidinyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)- typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the chlorophenyl and thiazolidinyl groups through various condensation and substitution reactions. Common reagents used in these reactions include aromatic aldehydes, amines, and thioamides, often under acidic or basic conditions to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of quinazolinone analogs.
科学研究应用
4(3H)-Quinazolinone, 2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may bind to DNA or proteins, disrupting their function and inhibiting cell proliferation in cancer cells.
相似化合物的比较
Similar Compounds
4(3H)-Quinazolinone derivatives: Compounds with similar quinazolinone cores but different substituents.
Chlorophenyl derivatives: Compounds with chlorophenyl groups attached to various cores.
Thiazolidinyl derivatives: Compounds with thiazolidinyl groups and different functional groups.
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)- lies in its combination of quinazolinone, chlorophenyl, and thiazolidinyl groups, which confer distinct chemical and biological properties. This unique structure allows for diverse chemical reactivity and potential therapeutic applications that are not observed in simpler analogs.
属性
CAS 编号 |
83408-72-4 |
|---|---|
分子式 |
C36H24ClN5O2S |
分子量 |
626.1 g/mol |
IUPAC 名称 |
3-[4-[2-[4-[(4-chlorophenyl)methylideneamino]phenyl]-4-oxoquinazolin-3-yl]phenyl]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C36H24ClN5O2S/c37-26-14-10-24(11-15-26)22-38-27-16-12-25(13-17-27)34-40-32-9-5-4-8-31(32)35(44)42(34)30-20-18-29(19-21-30)41-33(43)23-45-36(41)39-28-6-2-1-3-7-28/h1-22H,23H2 |
InChI 键 |
LJNPBITXMLYXIH-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(=NC2=CC=CC=C2)S1)C3=CC=C(C=C3)N4C(=NC5=CC=CC=C5C4=O)C6=CC=C(C=C6)N=CC7=CC=C(C=C7)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



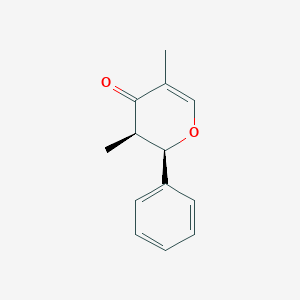

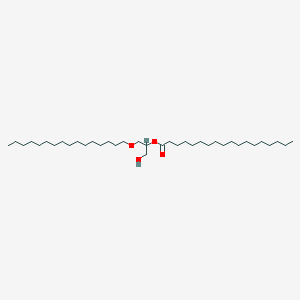
![5-([1,1'-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole](/img/structure/B14413661.png)
![5-[(4-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14413670.png)
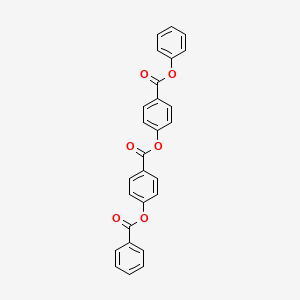

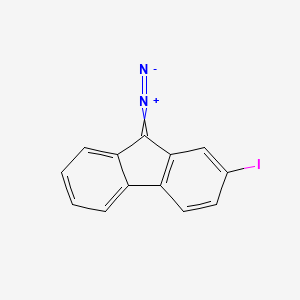
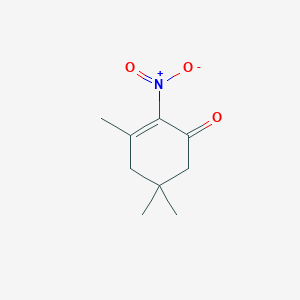
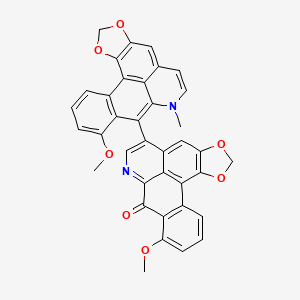

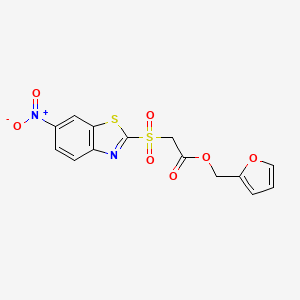
![6-Ethyl-9-(4-ethylphenyl)-4-methoxy-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14413730.png)
